4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound is characterized by the presence of a fluorine atom, a propanoyl group, and an indanone structure. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, followed by cyclization to form the indanone structure . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The compound’s fluorine atom and ketone group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of bacterial and fungal growth, making it a potential candidate for antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: This compound shares the indanone structure but lacks the fluorine and propanoyl groups.
4-Chloro-2-propanoyl-2,3-dihydro-1H-inden-1-one: Similar to 4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one but with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and a potential candidate for drug development .
Properties
Molecular Formula |
C12H11FO2 |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
4-fluoro-2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H11FO2/c1-2-11(14)9-6-8-7(12(9)15)4-3-5-10(8)13/h3-5,9H,2,6H2,1H3 |
InChI Key |
QHERRZGHGLGTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2=C(C1=O)C=CC=C2F |
Origin of Product |
United States |
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